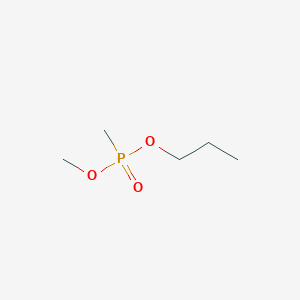
Methyl propyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . Another method involves the transesterification of trimethyl phosphite with alcohols in the presence of a sodium catalyst, followed by treatment with methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and acids for hydrolysis and substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl propyl methylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl propyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s phosphonate group is also known to chelate metal ions, which can affect metal-dependent enzymes and processes .
Comparaison Avec Des Composés Similaires
Methyl propyl methylphosphonate can be compared with other similar compounds, such as dimethyl methylphosphonate and ethyl methylphosphonate. These compounds share similar chemical structures and properties but differ in their alkyl groups. This compound is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications .
List of Similar Compounds
- Dimethyl methylphosphonate
- Ethyl methylphosphonate
- Methyl ethyl methylphosphonate
- Propyl methylphosphonate
Propriétés
Numéro CAS |
683-25-0 |
|---|---|
Formule moléculaire |
C5H13O3P |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
1-[methoxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H13O3P/c1-4-5-8-9(3,6)7-2/h4-5H2,1-3H3 |
Clé InChI |
FSDOXZJLZNNBQV-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



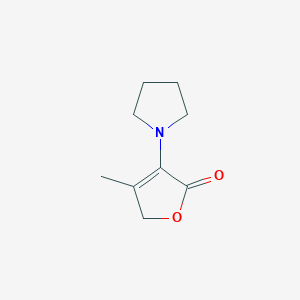
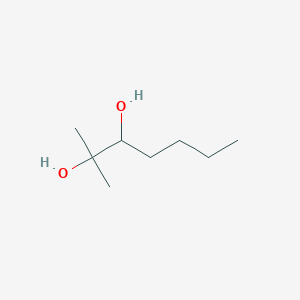
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

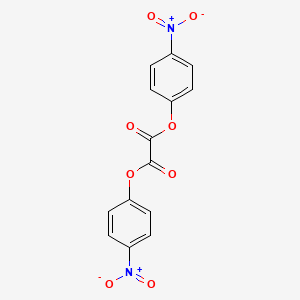


![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

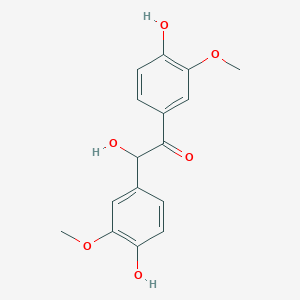
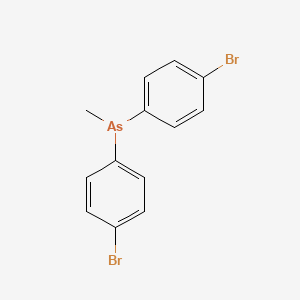
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

